molecular formula C21H19NO4 B14004715 2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 6341-15-7

2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

Cat. No.: B14004715
CAS No.: 6341-15-7
M. Wt: 349.4 g/mol
InChI Key: ATUORTCNLKBLMD-UHFFFAOYSA-N
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Description

2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid is a complex organic compound known for its unique structure and properties It is characterized by the presence of a fluorenone moiety attached to a cyclohexane ring through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of fluorenone with cyclohexane-1-carboxylic acid in the presence of a carbamoylating agent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol derivatives .

Scientific Research Applications

2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(9-Oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions are often mediated by the unique structural features of the compound, such as its fluorenone and cyclohexane moieties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This dual functionality makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

6341-15-7

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

2-[(9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C21H19NO4/c23-19-15-6-2-1-5-13(15)14-10-9-12(11-18(14)19)22-20(24)16-7-3-4-8-17(16)21(25)26/h1-2,5-6,9-11,16-17H,3-4,7-8H2,(H,22,24)(H,25,26)

InChI Key

ATUORTCNLKBLMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O)C(=O)O

Origin of Product

United States

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